2-((Benzyloxy)methyl)azetidine hydrochloride
Description
Properties
CAS No. |
1956365-49-3 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;/h1-5,11-12H,6-9H2;1H |
InChI Key |
GBTOUDGMFQWPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1COCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Azetidine Intermediate
Patent WO2018108954A1 details the synthesis of fluoromethyl azetidines via Boc-protected intermediates. Translating this to 2-((benzyloxy)methyl)azetidine hydrochloride:
-
Esterification : Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride.
-
Boc Protection : Reaction with Boc anhydride in dichloromethane (DCM) and triethylamine forms tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate.
-
Reduction : Lithium aluminum hydride (LAH) reduces the ester to a hydroxymethyl group, yielding tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Benzylation of Hydroxymethyl Intermediate
The hydroxymethyl group is benzylated using benzyl bromide under basic conditions. Patent US8637700B2 demonstrates this step with potassium tert-butoxide in toluene at 60–75°C, achieving 72% yield. Critical factors include:
-
Base Choice : Potassium tert-butoxide minimizes elimination compared to stronger bases.
-
Solvent : Toluene or tetrahydrofuran (THF) optimizes reactivity while stabilizing the azetidine ring.
-
Stoichiometry : A 1.05–2.0 equivalent of benzyl bromide ensures complete substitution.
Post-benzylation, the Boc group is cleaved with hydrochloric acid in dioxane, directly forming the hydrochloride salt.
Mesylation-Displacement Approach
The RSC protocol employs mesylation followed by nucleophilic displacement to introduce substituents. Applied here:
-
Mesylation : tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate reacts with methanesulfonyl chloride in DCM and triethylamine at 0–5°C, forming the mesylate.
-
Displacement : Treatment with sodium benzyl oxide (generated from benzyl alcohol and NaH) in THF replaces the mesylate group with benzyloxy.
Advantages :
-
High regioselectivity due to the mesylate’s superior leaving group ability.
-
Mild conditions (room temperature, aprotic solvents) preserve azetidine integrity.
Challenges :
-
Benzyl oxide nucleophiles require anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Methodologies
| Method | Yield | Complexity | Purity | Scalability |
|---|---|---|---|---|
| Ring-Closure | 50–60% | High | Moderate | Low |
| Boc-Protected Substitution | 70–75% | Moderate | High | High |
| Mesylation-Displacement | 65–70% | Moderate | High | Moderate |
| Reductive Amination | 55–60% | Low | Moderate | Low |
Key Observations :
-
The Boc-protected substitution route offers optimal balance between yield and scalability, making it industrially preferable.
-
Mesylation-displacement provides superior purity but requires stringent anhydrous conditions.
Critical Process Parameters
Solvent Systems
Temperature Optimization
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidine ring can be reduced to form more stable nitrogen-containing compounds.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the azetidine ring forms more stable amines.
Substitution: Substitution reactions yield various functionalized azetidine derivatives.
Scientific Research Applications
2-((Benzyloxy)methyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive or anticancer agent.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring and benzyloxy group. The ring strain in the azetidine facilitates nucleophilic attack, leading to bond cleavage and formation of new bonds. This reactivity is harnessed in various chemical transformations and biological interactions.
Comparison with Similar Compounds
3-(Benzyloxy)azetidine Hydrochloride (CAS 897019-59-9)
- Structural Differences : The benzyloxy group is attached to the azetidine ring at the 3-position instead of the 2-position.
- Physicochemical Properties: Molecular Formula: C₁₀H₁₄ClNO Molecular Weight: 199.68 g/mol Purity: ≥95% (commonly available) .
- Applications : Used as a building block in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) due to its compact, polar structure .
3-Methoxyazetidine Hydrochloride (CAS 148644-09-1)
- Structural Differences : Features a methoxy group at the 3-position instead of a benzyloxymethyl group.
- Physicochemical Properties: Molecular Formula: C₄H₁₀ClNO Molecular Weight: 123.58 g/mol Boiling Point: 143–149°C .
- Applications : Primarily utilized in the synthesis of agrochemicals and small-molecule inhibitors due to its simplicity and ease of functionalization .
3-[2-(Trifluoromethyl)benzyl]azetidine Hydrochloride (CAS 960492-85-7)
Methyl 2-(Azetidin-3-yl)benzoate Hydrochloride (CAS 1203686-73-0)
- Structural Differences : An ester-functionalized benzoate group is attached to the azetidine ring.
- Physicochemical Properties: Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 227.69 g/mol .
- Applications : The ester group allows for further derivatization, making it a versatile intermediate in peptide mimetics and protease inhibitors .
Data Table: Key Properties of Analogs vs. 2-((Benzyloxy)methyl)azetidine Hydrochloride
Research Findings and Trends
- Bioactivity: Azetidine derivatives with benzyloxy or aromatic substituents (e.g., 3-(benzyloxy)azetidine HCl) show enhanced binding to histamine H₂ receptors compared to larger heterocycles, as seen in analogs like etintidine hydrochloride (a known H₂ antagonist) .
- Synthetic Accessibility : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in CAS 960492-85-7) require specialized synthetic routes, such as palladium-catalyzed cross-coupling, whereas benzyloxy derivatives are often synthesized via nucleophilic substitution .
- Stability : The smaller azetidine ring improves metabolic stability over piperidine or pyrrolidine analogs, but substituents like benzyloxy may increase susceptibility to oxidative degradation .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain low temperatures (0–5°C) during alkylation to minimize side reactions .
- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Purification : Use recrystallization from ethanol/water mixtures to achieve >95% purity .
How can researchers characterize the structural purity of this compound using spectroscopic methods?
Basic Research Question
Key Techniques :
- NMR Spectroscopy :
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₁H₁₆ClNO₂: 229.1) confirms molecular weight .
What strategies mitigate common side reactions during the synthesis of azetidine derivatives like this compound?
Advanced Research Question
Challenges :
- Ring-Opening : Azetidine rings are prone to nucleophilic attack.
- Oxidation : Benzyloxy groups may oxidize under harsh conditions.
Q. Solutions :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during alkylation .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive moieties .
- Low-Temperature Alkylation : Reduces unwanted polymerization or decomposition .
How does the benzyloxy substitution influence the compound's reactivity in nucleophilic substitution reactions?
Advanced Research Question
The benzyloxymethyl group acts as a steric hindrance, directing reactivity to the azetidine nitrogen.
- Steric Effects : Bulky substituents slow down nucleophilic attack at the azetidine carbon, favoring reactions at the nitrogen (e.g., alkylation or acylation) .
- Electronic Effects : The electron-donating benzyloxy group increases electron density on the adjacent methylene, enhancing stability in acidic conditions .
What in vitro assays are appropriate to assess the biological activity of this compound?
Basic Research Question
Methodological Approaches :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin-like serine proteases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
How can computational modeling predict the binding affinity of this compound with biological targets?
Advanced Research Question
Tools and Workflows :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .
What are the key considerations for scaling up the synthesis of this compound while maintaining purity?
Advanced Research Question
Scale-Up Challenges :
- Heat Management : Use jacketed reactors to control exothermic reactions during alkylation .
- Solvent Choice : Replace THF with 2-MeTHF for safer, greener large-scale reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
How to resolve discrepancies in spectroscopic data when characterizing this compound?
Advanced Research Question
Troubleshooting :
- Peak Splitting in NMR : Trace solvents (e.g., DMSO) may cause splitting. Dry samples thoroughly or use deuterated solvents .
- HPLC Retention Time Shifts : Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak symmetry .
- Mass Spec Adducts : Add 0.1% ammonium acetate to suppress sodium adducts in ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
